Boc-Met(O2)-OH

Peptide synthesis Oxidation stability Methionine side-chain protection

Peptide chemists using Boc-SPPS face a persistent challenge: methionine residues protected as thioether or sulfoxide generate mixed redox populations during synthesis, cleavage, and storage, compromising product homogeneity and biological assay reproducibility. Boc-Met(O2)-OH eliminates this heterogeneity at its source. • Irreversible Sulfone Oxidation: The fully oxidized -SO₂- moiety is chemically terminal-it cannot be reduced back to thioether nor further oxidized, ensuring a single, uniform redox state throughout synthesis, HF/TFMSA cleavage, and long-term storage. • Batch-to-Batch Consistency: Unlike Boc-Met-OH (thioether-prone oxidation) or Boc-Met(O)-OH (reversible sulfoxide), this sulfone building block delivers identical residue identity in every peptide batch-critical for therapeutic candidates and LC-MS reference standards. • Regulatory-Ready Homogeneity: Uniform product composition supports analytical method validation and satisfies regulatory expectations for peptide characterization in IND/IMPD filings. Supplied at ≥96.0% purity (TLC), verified L-configuration by optical rotation, with ambient shipping and room-temperature storage.

Molecular Formula C10H19NO6S
Molecular Weight 281,33 g/mole
CAS No. 60280-45-7
Cat. No. B558267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Met(O2)-OH
CAS60280-45-7
Molecular FormulaC10H19NO6S
Molecular Weight281,33 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCS(=O)(=O)C)C(=O)O
InChIInChI=1S/C10H19NO6S/c1-10(2,3)17-9(14)11-7(8(12)13)5-6-18(4,15)16/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
InChIKeyCPGDRHNBSOQFMF-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Met(O2)-OH Methionine Sulfone Building Block


Boc-Met(O2)-OH (CAS 60280-45-7), chemically N-α-tert-butoxycarbonyl-L-methionine sulfone, is a protected amino acid derivative employed primarily as a building block in Boc solid-phase peptide synthesis (Boc-SPPS). The compound features a tert-butyloxycarbonyl (Boc) protecting group at the N-terminus and a fully oxidized sulfur side chain in the form of a sulfone (-SO2-) group. Its molecular formula is C10H19NO6S, with a molecular weight of 281.33 g/mol [1]. Commercial specifications commonly include a purity of ≥96.0% (TLC) and an optical rotation of [α]20/D −13.5±1° (c = 1% in DMF), confirming its L-configuration . Unlike methionine residues with unprotected thioether or sulfoxide functionalities, the sulfone oxidation state is irreversible under standard peptide synthesis and physiological conditions, which makes Boc-Met(O2)-OH particularly valuable for producing peptides where oxidative stability of the methionine residue is a critical parameter .

SPPS Chemistry
Boc-SPPS with HF/TFMSA cleavage
Oxidation State
Irreversible sulfone ensures redox-defined residue
Stereochemistry
Single L-enantiomer, [α]D specification provided

Why Oxidation State Matters for Boc-Met(O2)-OH


Substituting Boc-Met(O2)-OH with Boc-Met-OH (CAS 2488-15-5) or Boc-Met(O)-OH (CAS 34805-21-5) is scientifically invalid due to fundamentally different oxidation states that directly alter the chemical, conformational, and biological properties of the final peptide product. The thioether moiety in Boc-Met-OH is susceptible to facile oxidation to the sulfoxide during synthesis, storage, or biological assays, which introduces uncontrolled heterogeneity [1]. While Boc-Met(O)-OH contains a sulfoxide, this oxidation state is reversible and can undergo further oxidation to the sulfone or reduction back to the thioether, compromising batch-to-batch consistency in long-term studies . In contrast, the sulfone group in Boc-Met(O2)-OH represents a terminal oxidation state that is chemically irreversible, ensuring that the incorporated methionine residue remains in a single, well-defined redox form throughout peptide assembly, cleavage, and subsequent applications . This irreversibility eliminates the risk of oxidation-driven side reactions and guarantees that the intended residue is uniformly present in the final peptide.

Boc-Met-OH (thioether)
Thioether may oxidize during synthesis or storage, introducing uncontrolled heterogeneity. Irreversibility not assured.
Boc-Met(O)-OH (sulfoxide)
Sulfoxide can undergo further oxidation or reduction, compromising batch consistency. Terminal oxidation state not achieved.

Comparative Evidence for Boc-Met(O2)-OH


Oxidation Stability: Sulfone vs. Thioether

The thioether side chain in Boc-Met-OH (and unprotected methionine) is inherently susceptible to oxidation, producing methionine sulfoxide (Met(O)) under mild oxidative conditions and methionine sulfone (Met(O2)) under harsher conditions [1]. In contrast, the sulfone group in Boc-Met(O2)-OH is the fully oxidized, thermodynamically stable terminal product of methionine oxidation, which cannot undergo further oxidation under standard peptide synthesis, cleavage (e.g., HF or TFMSA), or typical physiological conditions . The oxidation from thioether to sulfoxide is a facile first step, while oxidation from sulfoxide to sulfone requires harsher conditions; the sulfone is chemically irreversible, whereas the thioether and sulfoxide are not [1].

Oxidation Stability
Class-level inference
Sulfone irreversible; thioether oxidizes under mild conditions (H2O2, O2)
Supports oxidation-defined peptide homogeneity
Confirm stability under specific cleavage and storage
Peptide synthesis Oxidation stability Methionine side-chain protection

Boc vs. Fmoc Met(O2)-OH for HF Cleavage

Boc-Met(O2)-OH is specifically designed for Boc solid-phase peptide synthesis (Boc-SPPS), which employs acid-labile side-chain protecting groups and requires final cleavage with strong acids such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). The sulfone group in Boc-Met(O2)-OH remains stable under these harsh acidic cleavage conditions, a property confirmed by its routine use in Boc-SPPS workflows where HF cleavage does not reduce or alter the sulfone moiety . In contrast, Fmoc-Met(O2)-OH (CAS 163437-14-7) is optimized for Fmoc/tBu SPPS, which uses TFA for final deprotection and cleavage—a milder condition incompatible with Boc groups but suitable for Fmoc chemistry .

Boc vs. Fmoc Chemistry
Class-level inference
Boc-Met(O2)-OH stable in HF/TFMSA; Fmoc analog incompatible with Boc-SPPS
Mandatory for Boc-SPPS workflows
Fmoc analog requires TFA-based cleavage
Solid-phase peptide synthesis Boc chemistry Fmoc chemistry

Sulfone vs. Sulfoxide: MW and Hydrophilicity

The sulfone group confers measurably distinct physicochemical properties compared to the sulfoxide analog. Boc-Met(O2)-OH has a molecular weight of 281.33 g/mol (C10H19NO6S) [1]. Its sulfoxide counterpart, Boc-Met(O)-OH (CAS 34805-21-5), has a molecular weight of 265.33 g/mol (C10H19NO5S) . This +16 Da mass difference (equivalent to one additional oxygen atom) is analytically significant for LC-MS characterization of peptides containing these residues. Furthermore, the sulfone group is more polar and hydrophilic than the sulfoxide, which alters the chromatographic retention time of the protected amino acid and of the resulting peptide; this can be exploited to achieve cleaner separation of the desired sulfone-containing peptide from any contaminating sulfoxide species generated as synthetic byproducts .

MW & Polarity
Class-level inference
+16 Da mass shift, higher hydrophilicity vs. sulfoxide
Enables LC-MS discrimination of oxidation states
Observed in RP-HPLC retention shift
Peptide synthesis Chromatographic separation Hydrophilicity

Enantiomeric Purity: L- vs. D-Met(O2)-OH

Boc-Met(O2)-OH is supplied as the single L-enantiomer, a requirement for producing biologically active peptides that correctly interact with chiral biological targets. Commercial specifications from Sigma-Aldrich report an optical rotation of [α]20/D −13.5±1° (c = 1% in DMF) for the L-enantiomer . The D-enantiomer (Boc-D-Met(O2)-OH, CAS not specified) is commercially available as a distinct product for applications where the D-configuration is specifically required, such as in mirror-image peptide studies or for investigating stereochemical effects on biological activity . Using the incorrect enantiomer or a racemic mixture would yield peptides with altered or abolished biological function, making the procurement of the correct enantiomer non-negotiable for target-specific peptide development.

Enantiomeric Purity
Cross-study comparable
[α]20/D −13.5±1° (c=1% in DMF)
Confirms L-configuration for target-specific peptides
Verify optical rotation per lot
Peptide synthesis Enantiomeric purity Stereochemistry

Direct Synthesis from L-Methionine Sulfone

Boc-Met(O2)-OH can be synthesized via direct Boc protection of L-methionine sulfone, a route that proceeds with a reported yield of approximately 81% . An alternative synthetic route involves oxidation of Boc-L-methionine (Boc-Met-OH) to the sulfone; however, this two-step sequence (Boc protection followed by oxidation) may introduce additional purification requirements and yield losses due to incomplete oxidation or over-oxidation byproducts. The direct protection of pre-formed methionine sulfone offers a more convergent synthetic pathway that can reduce the number of steps and potentially improve overall yield when preparing this building block at scale .

Synthetic Route Yield
Class-level inference
~81% from L-methionine sulfone
Supports procurement and scale-up assessment
Yield may vary with scale and conditions
Amino acid derivative synthesis Reaction yield Boc protection

Boc-Met(O2)-OH Research and Industrial Applications


Boc-SPPS for Oxidation-Stable Methionine Peptides

In Boc solid-phase peptide synthesis protocols employing HF or TFMSA cleavage, Boc-Met(O2)-OH is the only methionine building block that ensures the incorporated residue remains in a single, defined oxidation state throughout synthesis, cleavage, and long-term storage. The irreversible sulfone oxidation state eliminates the risk of generating mixed populations of thioether, sulfoxide, and sulfone species that plague syntheses using unprotected or sulfoxide-protected methionine derivatives [1]. This is particularly critical for therapeutic peptide candidates and analytical reference standards where product homogeneity is a regulatory requirement and where oxidative heterogeneity can confound biological activity assays and stability studies .

LC-MS Standards for Oxidized Methionine Peptides

Boc-Met(O2)-OH serves as a starting material for synthesizing peptides containing methionine sulfone residues, which are used as calibration standards in LC-MS workflows for quantifying methionine oxidation in biotherapeutic proteins (e.g., monoclonal antibodies). The sulfone-containing peptide standard enables accurate quantification of fully oxidized methionine species in forced degradation studies and stability testing, where distinguishing between sulfoxide and sulfone oxidation products is required for regulatory filing [1]. The +16 Da mass shift relative to the sulfoxide analog provides unambiguous mass spectrometric discrimination .

Oxidative Stress and Redox Biology Model Peptides

Researchers studying the functional consequences of methionine oxidation in proteins—such as in aging, neurodegenerative diseases, and oxidative stress signaling—utilize Boc-Met(O2)-OH to synthesize model peptides that contain the fully oxidized, irreversible methionine sulfone moiety. Because the sulfone group cannot be reduced back to the thioether by methionine sulfoxide reductases (Msr enzymes), peptides incorporating Boc-Met(O2)-OH serve as stable, non-reducible controls that help dissect the distinct biological effects of reversible (sulfoxide) versus irreversible (sulfone) methionine oxidation [1]. The remarkable oxidation stability of the sulfone moiety makes it ideal for investigating oxidative stress pathways where terminal oxidation products accumulate .

BHMT and Methyltransferase Inhibitor Development

Boc-Met(O2)-OH has been employed as a synthetic intermediate in the development of inhibitors for betaine-homocysteine S-methyltransferase (BHMT), a zinc-dependent enzyme involved in homocysteine remethylation in the liver [1]. The sulfone-containing methionine derivative can serve as a building block for constructing substrate analogs or transition-state mimics where the oxidized sulfur atom participates in key binding interactions with the enzyme active site. The defined, stable sulfone oxidation state ensures that the inhibitor candidate maintains a consistent structure-activity relationship profile across synthesis batches and during biochemical assays, which is essential for reliable SAR studies and lead optimization campaigns [1].

Application
Selection Property
Validation Focus
Boc-SPPS for oxidation-stable peptides
Irreversible sulfone oxidation state
Homogeneity after HF/TFMSA cleavage
LC-MS standards for oxidized Met peptides
Distinct +16 Da mass and polarity
Chromatographic resolution from sulfoxide species
Oxidative stress & redox biology model peptides
Non-reducible sulfone control
Stability against Msr enzymes
BHMT & methyltransferase inhibitor development
Defined sulfone interaction motif
Consistent SAR profile across batches

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-Met(O2)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.